molecular formula C11H15NO3 B1427242 Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate CAS No. 1218078-20-6

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Cat. No. B1427242
CAS RN: 1218078-20-6
M. Wt: 209.24 g/mol
InChI Key: VSLJXBAAQCDZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Methyl rosmarinate and is derived from the esterification of rosmarinic acid with methanol.

Scientific Research Applications

Anticonvulsant Properties

Studies have revealed the potential of certain compounds closely related to Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate in the field of anticonvulsant medication. For instance, specific methylated benzamides exhibit significant anticonvulsant properties in animal models, demonstrating the potential of structurally similar compounds in managing seizures. Notably, modifications to these compounds to hinder metabolic acetylation resulted in variants with prolonged plasma drug concentration and heightened potency as hexobarbital-induced sleeping time potentiators in mice, suggesting a promising avenue for the development of potent anticonvulsant drugs (Robertson et al., 1987).

Analgesic and Anti-inflammatory Effects

Compounds structurally related to this compound, such as 3,5-dimethoxy-4-hydroxy benzoic acid, have demonstrated significant analgesic and anti-inflammatory properties. These compounds have been found to inhibit polymerization of hemoglobin S (Hb S) and reduce pain and oedema in animal models, indicating potential therapeutic applications in managing conditions like sickle cell disease (Gamaniel et al., 2000).

Metabolic Pathways and Drug Efficacy

Understanding the metabolic pathways of related compounds is crucial for enhancing the efficacy of potential drugs. For instance, studies on the metabolism of certain anticonvulsant drugs indicate that hydroxylation and acetylation significantly reduce their anticonvulsant potency. This insight into the metabolic inactivation of drugs helps in structuring modifications to improve their therapeutic effectiveness (Robertson et al., 1991).

properties

IUPAC Name

methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-4-8(5-7(2)10(6)13)9(12)11(14)15-3/h4-5,9,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLJXBAAQCDZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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